2,2,6,6-Tetramethyloxane-4-carbaldehyde
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Overview
Description
2,2,6,6-Tetramethyloxane-4-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a derivative of oxane, characterized by the presence of four methyl groups at positions 2 and 6, and an aldehyde group at position 4. This compound is known for its unique structural features and reactivity, making it a valuable substance in various chemical applications .
Scientific Research Applications
2,2,6,6-Tetramethyloxane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that 2,2,6,6-Tetramethyloxane-4-carbaldehyde has several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Preparation Methods
The synthesis of 2,2,6,6-Tetramethyloxane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,6,6-tetramethyloxane-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods may involve the catalytic oxidation of 2,2,6,6-tetramethyloxane-4-methanol using supported metal catalysts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,6,6-Tetramethyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include 2,2,6,6-tetramethyloxane-4-methanol and 2,2,6,6-tetramethyloxane-4-carboxylic acid .
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyloxane-4-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in various chemical transformations. Molecular targets and pathways involved include enzyme-catalyzed oxidation and reduction reactions, as well as nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
2,2,6,6-Tetramethyloxane-4-carbaldehyde can be compared with similar compounds such as:
2,2,6,6-Tetramethyloxane-4-methanol: This compound is a precursor in the synthesis of this compound and shares similar structural features.
2,2,6,6-Tetramethyloxane-4-carboxylic acid: This compound is an oxidation product of this compound and exhibits different chemical properties due to the presence of a carboxylic acid group.
The uniqueness of this compound lies in its specific reactivity and structural features, which make it a versatile compound in various chemical applications .
Properties
IUPAC Name |
2,2,6,6-tetramethyloxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIGHUDRUZIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212021-33-4 |
Source
|
Record name | 2,2,6,6-tetramethyloxane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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